molecular formula C16H16N2O5S2 B2495315 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 864977-07-1

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No.: B2495315
CAS No.: 864977-07-1
M. Wt: 380.43
InChI Key: CBJVPTMXFGMVCS-MSUUIHNZSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16N2O5S2 and its molecular weight is 380.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound has been involved in the study of leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines, showcasing potential as a treatment for conditions like human pancreatic cancer. Specifically, certain derivatives have demonstrated strong inhibition of calcium mobilization and growth inhibition in cell lines like MIA PaCa-2 (Kuramoto et al., 2008).

  • Research into the synthesis and reactivity of related compounds has expanded the understanding of their chemical behavior and potential applications. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its conversion to various derivatives has provided insights into the reactivity of this chemical structure (Aleksandrov & El’chaninov, 2017).

  • Another research avenue explored the synthesis and cytotoxic evaluation of benzo[d]thiazole-2-carboxamide derivatives, revealing their potential as epidermal growth factor receptor inhibitors. Some derivatives have shown moderate to excellent potency against cancer cell lines, indicating their potential in cancer therapy (Zhang et al., 2017).

Biological Activity and Potential Applications

  • The biological study of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has contributed to understanding their antibacterial and antifungal activities. These derivatives have demonstrated potential in fighting against various bacteria and fungi, indicating their application in antimicrobial treatments (Patel, Patel, & Shah, 2015).

  • Novel synthesis of derivatives like 1,3,5-triazines and 1,3,5-oxadiazepines from compounds like visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These studies reveal the potential of such derivatives in creating new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Characterization and Analysis

  • Detailed molecular characterization of compounds like N-(thiazol-2-yl)furan-2-carboxamide, including their structural, electronic, and antimicrobial properties, provides a basis for further exploration of their pharmaceutical applications. Such studies contribute to understanding the compound's potential in antimicrobial therapy (Cakmak et al., 2022).

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-22-9-7-18-12-6-5-11(25(2,20)21)10-14(12)24-16(18)17-15(19)13-4-3-8-23-13/h3-6,8,10H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJVPTMXFGMVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.